

methyl gallate efficacy across bacterial strains

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Compound Focus: Methyl Gallate

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Antibacterial Spectrum of Methyl Gallate

The following table consolidates key experimental data on **methyl gallate's** activity against various bacterial strains.

Bacterial Strain	MIC of MG Alone (µg/mL)	Key Experimental Findings	Synergy with Antibiotics	Citation
Emerging Non-fermenting Bacilli (e.g., <i>S. maltophilia</i> , <i>B. cenocepacia</i>)	64 – 256	Reduced bacterial growth & metabolic activity; inhibited biofilm formation (MG); increased survival to 60% in <i>G. mellonella</i> model.	Not Reported	[1]
Extensively Drug-Resistant *P. aeruginosa*	256 – 384	Inhibited biofilm, swimming, swarming, & pyocyanin production at sub-inhibitory concentrations.	Synergy with ceftazidime, gentamicin, meropenem	[2]

Bacterial Strain	MIC of MG Alone (µg/mL)	Key Experimental Findings	Synergy with Antibiotics	Citation
Methicillin-Resistant <i>S. aureus</i> (MRSA)	1600	Showed indifferent effect when combined with β-lactams against MSSA; synergism with β-lactamase-unstable antibiotics (ampicillin) against MRSA.	Synergism with ampicillin (FIC Index ≤ 0.5)	[3]
Nalidixic Acid-Resistant Bacteria (e.g., <i>E. coli</i> , <i>S. typhimurium</i>)	250 – 1000	Combination with nalidixic acid showed synergistic or partial synergistic effect.	Synergy with nalidixic acid	[4] [5]
<i>Salmonella</i> spp.	3.9 – 125	Reduced bacterial viability in vitro; increased animal survival in vivo (mouse model).	Synergy with ciprofloxacin cited	[6]

Detailed Experimental Protocols

For your experimental work, here are the standard methodologies used to generate the data in the table.

- **1. Determining Minimum Inhibitory Concentration (MIC)**
 - **Protocol:** The **broth microdilution method** is the standard technique. Briefly, a bacterial suspension is prepared to a standardized density and incubated with serial two-fold dilutions of **methyl gallate** in a 96-well plate. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth after a set incubation period [1] [6].
- **2. Assessing Antibiotic Synergy**
 - **Protocol:** The **checkerboard assay** is widely used. A two-dimensional microdilution is set up with varying concentrations of **methyl gallate** and an antibiotic. The **Fractional Inhibitory Concentration Index (FICI)** is calculated: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$. Synergy is typically defined as $FICI \leq 0.5$ [4] [3].
- **3. Evaluating Anti-Virulence Activity**

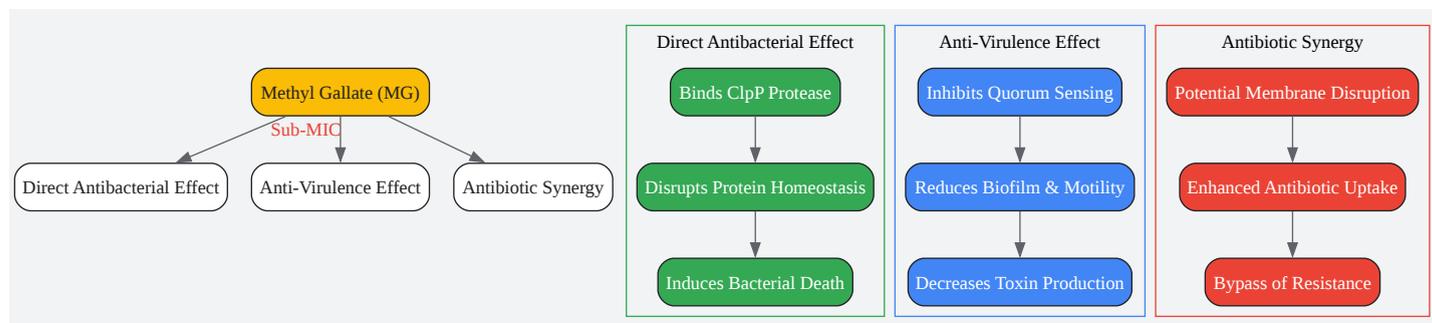
- **Protocol: Biofilm inhibition** is assessed by growing bacteria in the presence of sub-MIC levels of **methyl gallate**. Biofilm biomass is then quantified using crystal violet staining. **Motility assays** involve inoculating bacteria on semi-solid agar plates containing sub-MIC MG and measuring the zone of migration after incubation [2].
- **4. In Vivo Efficacy Models**
 - **Protocol:** The *Galleria mellonella* (wax moth) larvae model is common. Larvae are infected with a lethal dose of bacteria and then treated with **methyl gallate**. Survival rates are monitored over several days and compared to untreated controls [1]. The **mouse systemic infection model** is also used, where survival and bacterial load in organs are measured after infection and treatment [6].

Mechanisms of Action

Research indicates that **methyl gallate** employs multiple mechanisms to combat bacteria, which explains its efficacy against drug-resistant strains.

- **1. Targeting Bacterial Proteostasis:** A pivotal study using transposon sequencing (Tn-seq) in *Ralstonia solanacearum* identified the **caseinolytic protease (ClpP)** as a potential target. The mutation of *clpP* conferred resistance to MG. ClpP is a conserved serine protease critical for protein homeostasis. Molecular docking confirmed MG can bind to ClpP, suggesting it inhibits proteolytic activity and disrupts the degradation of specific substrate proteins, leading to bacterial death [7].
- **2. Attenuating Bacterial Virulence:** At sub-inhibitory concentrations, MG does not kill bacteria but cripples their pathogenicity. It significantly reduces **biofilm formation, swimming motility, swarming motility, and production of toxins** like pyocyanin in *P. aeruginosa*. These processes are often regulated by Quorum Sensing (QS), and MG has been shown to reduce the expression of QS-related genes [2].
- **3. Enhancing Antibiotic Efficacy:** MG can restore the effectiveness of certain antibiotics against resistant bacteria. For instance, against MRSA, MG showed synergism specifically with β -lactamase-unstable antibiotics (e.g., ampicillin) but not with β -lactamase-stable ones (e.g., cloxacillin). This suggests a potential **β -lactamase inhibitory role**, though one study found the direct enzyme inhibition to be weak, implying other mechanisms like **membrane disruption** might also play a part in enhancing antibiotic uptake [3].

The diagram below illustrates how these mechanisms contribute to **methyl gallate's** antibacterial and anti-virulence effects.



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Conclusion for Research Application

In summary, for your work in drug development:

- **Broad Utility:** **Methyl gallate** is a versatile compound with documented efficacy against a range of clinically relevant Gram-negative and Gram-positive bacteria, including challenging multidrug-resistant pathogens.
- **Combination Potential:** Its ability to synergize with conventional antibiotics and disrupt virulence makes it a strong candidate for **combination therapy**, potentially lowering required antibiotic doses and overcoming resistance.
- **Dual Activity:** The dual capability of MG to directly kill bacteria at MIC and disable virulence at sub-MIC levels offers two distinct therapeutic avenues.

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References

1. Antibacterial activity of gallic acid and methyl gallate ... [pubmed.ncbi.nlm.nih.gov]
2. Methyl gallate attenuates virulence and decreases ... [sciencedirect.com]
3. Assessing the Potential of Gallic Acid and Methyl Gallate to ... [mdpi.com]
4. Antibacterial Activity of Methyl Gallate Isolated from Galla ... [pmc.ncbi.nlm.nih.gov]
5. Antibacterial Activity of Methyl Gallate Isolated from Galla ... [mdpi.com]
6. Methyl Gallate from Galla rhois Successfully Controls Clinical ... [journals.plos.org]
7. Bacterial ClpP Protease Is a Potential Target for Methyl ... [frontiersin.org]

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